![molecular formula C21H20FN3O3S2 B4446008 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide
Overview
Description
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide, commonly known as TAK-875, is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It is a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.
Mechanism of Action
TAK-875 works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. The activation of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide by TAK-875 is glucose-dependent, meaning that it only activates the receptor in the presence of glucose, which reduces the risk of hypoglycemia.
Biochemical and Physiological Effects:
TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing glucose-stimulated insulin secretion. It has also been shown to have a lower risk of hypoglycemia compared to other antidiabetic drugs, which is likely due to its glucose-dependent mechanism of action. In addition, TAK-875 has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
TAK-875 has several advantages for lab experiments, including its selective activation of the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and its glucose-dependent mechanism of action, which makes it a useful tool for studying insulin secretion in pancreatic β-cells. However, TAK-875 is a relatively new drug, and its long-term effects on pancreatic β-cells and other tissues are not yet fully understood. In addition, TAK-875 is not widely available for research purposes, which may limit its use in some labs.
Future Directions
There are several future directions for research on TAK-875, including:
1. Investigating the long-term effects of TAK-875 on pancreatic β-cells and other tissues.
2. Studying the potential of TAK-875 to treat other metabolic disorders, such as obesity and dyslipidemia.
3. Developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and have similar glucose-dependent mechanisms of action.
4. Exploring the use of TAK-875 in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of hypoglycemia.
5. Investigating the potential of TAK-875 to prevent or delay the onset of type 2 diabetes mellitus in at-risk populations.
Conclusion:
TAK-875 is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in glucose-stimulated insulin secretion. TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs. There are several future directions for research on TAK-875, including investigating its long-term effects, studying its potential to treat other metabolic disorders, and developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor.
Scientific Research Applications
TAK-875 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes mellitus. In preclinical studies, TAK-875 was shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia. In clinical trials, TAK-875 was shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs.
properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-5-9-19(10-6-17)24-11-13-25(14-12-24)21(26)16-3-7-18(8-4-16)23-30(27,28)20-2-1-15-29-20/h1-10,15,23H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMKZUMRMJZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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